Mdmb-chminaca - 1185888-32-7

Mdmb-chminaca

Catalog Number: EVT-274508
CAS Number: 1185888-32-7
Molecular Formula: C22H31N3O3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MDMB-CHMINACA (methyl 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-carboxamide class. [, , , ] These compounds are structurally related to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often exhibit greater potency and efficacy at cannabinoid receptors. [, ] Due to their emergence as new psychoactive substances (NPS), MDMB-CHMINACA and related compounds are of significant interest to the scientific community, particularly in the fields of analytical chemistry, pharmacology, and toxicology. [, , , , , , , , ] Research efforts are primarily focused on understanding the synthesis, metabolism, pharmacological properties, and potential toxicity of these substances to address public health concerns and inform harm reduction strategies. [, , , , , , , , ]

Synthesis Analysis

Several studies describe the synthesis of MDMB-CHMINACA and its structural isomers. [, , ] The synthesis typically involves a multi-step process starting from commercially available materials. One common approach utilizes a palladium-catalyzed aminocarbonylation reaction to couple a substituted indazole core with a tert-leucine derivative. [, , ] Further modifications to the indazole core or the amino acid side chain can yield various analogs with differing pharmacological profiles. [, , ] Specific details regarding reaction conditions, reagents, and yields are reported in the referenced studies. [, , ]

Molecular Structure Analysis

MDMB-CHMINACA shares a common structural motif with other synthetic cannabinoids, consisting of an aromatic core (indazole), a linker region (carboxamide), and an amino acid side chain (tert-leucine). [, , , , , ] The cyclohexylmethyl group attached to the indazole core is a key structural feature that distinguishes MDMB-CHMINACA from other related SCRAs. [, , , , , ] Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to elucidate the molecular structure and confirm the identity of MDMB-CHMINACA and its metabolites. [, , , , , , ] These techniques provide detailed information about the compound's molecular weight, elemental composition, and spatial arrangement of atoms, which are crucial for understanding its interactions with biological targets. [, , , , , , ]

Chemical Reactions Analysis

The metabolism of MDMB-CHMINACA has been investigated in various in vitro and in vivo models, including human liver microsomes, zebrafish larvae, and rats. [, , , , , , , ] These studies have identified several metabolic pathways, with hydroxylation and ester hydrolysis being the major biotransformations observed. [, , , , , , , ] Hydroxylation occurs predominantly on the cyclohexylmethyl moiety, while ester hydrolysis yields the corresponding carboxylic acid metabolite. [, , , , , , , ] Other metabolic transformations include dehydrogenation, dihydroxylation, ketone formation, and conjugation with glucuronic acid. [, , , , , , , ] Identification and characterization of these metabolites are crucial for understanding the compound's pharmacokinetic profile, developing analytical methods for detecting its use, and assessing its potential toxicity.

Mechanism of Action

Like other SCRAs, MDMB-CHMINACA exerts its effects by binding to and activating cannabinoid receptors in the central nervous system (CNS). [, , , , , , , ] Specifically, it acts as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors, although it generally exhibits higher affinity for CB1 receptors. [, , , , , , ] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal excitability. [, , , , , , , ] The specific pharmacological effects of MDMB-CHMINACA are largely mediated through its actions on CB1 receptors, which are highly expressed in brain regions involved in mood, cognition, motor control, and reward. [, , , , , , , ]

AB-CHMINACA

    Compound Description: AB-CHMINACA is a synthetic cannabinoid receptor agonist (SCRA). It is a valine derivative with a cyclohexylmethyl side chain. [] Like MDMB-CHMINACA, it is considered a third-generation synthetic cannabinoid. [] AB-CHMINACA has been identified in forensic casework and is known to cause adverse effects similar to other synthetic cannabinoids. [, , ]

    Relevance: AB-CHMINACA is structurally related to MDMB-CHMINACA through the presence of a cyclohexylmethyl side chain and an indazole core. [, , ] Both compounds belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , ]

5F-ADB-PINACA (5F-ADB)

    Compound Description: 5F-ADB-PINACA, also known as 5F-ADB, is a synthetic cannabinoid known for its high potency. [, , , , ] It has been associated with numerous fatalities and is considered a significant public health concern. [, , ]

    Relevance: 5F-ADB-PINACA shares a structural similarity with MDMB-CHMINACA through their common indazole core structure. [, , , , ] Both compounds are classified as indazole-3-carboxamide synthetic cannabinoids. [, , , , ]

APICA

    Compound Description: APICA is a synthetic cannabinoid receptor agonist that has been detected in forensic casework. [] It is known to induce psychoactive effects. []

    Relevance: While APICA and MDMB-CHMINACA have different core structures, they are both classified as synthetic cannabinoids. [] This indicates they share a structural similarity in the regions of their molecules that interact with cannabinoid receptors.

MDMB-CHMICA

    Compound Description: MDMB-CHMICA is a synthetic cannabinoid that, like MDMB-CHMINACA, is a tert-leucine derivative. [, , , , , ] It is considered a third-generation synthetic cannabinoid. [, , , , , ] MDMB-CHMICA is known to cause severe adverse effects, including seizures and other neurological and psychiatric symptoms. [, , ]

    Relevance: MDMB-CHMICA is structurally similar to MDMB-CHMINACA due to the shared tert-leucine moiety and the indazole core structure. [, , , , , ] Both compounds belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , , , , ]

5F-MDMB-PINACA

    Compound Description: 5F-MDMB-PINACA, also known as 5F-ADB, is a highly potent synthetic cannabinoid. [, , , , , , ] It is known to have a high risk of causing severe toxicity and death. [, , , ]

    Relevance: 5F-MDMB-PINACA shares a structural similarity with MDMB-CHMINACA through the indazole core structure and the dimethylbutanoate group. [, , , , , , ] Both belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , , , , , ]

MDMB-FUBINACA

    Compound Description: MDMB-FUBINACA is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class. [, , , , ] It is structurally similar to other potent synthetic cannabinoids and is known to cause adverse effects. [, ]

    Relevance: MDMB-FUBINACA shares a close structural similarity with MDMB-CHMINACA, differing only in the substituent on the indazole ring. [, , , , ] Both compounds are classified as indazole-3-carboxamide synthetic cannabinoids and share the dimethylbutanoate group. [, , , , ]

ADB-CHMINACA

    Compound Description: ADB-CHMINACA is a third-generation synthetic cannabinoid that is structurally similar to other potent indazole-based synthetic cannabinoids. [, ] It is known to cause significant toxicity and adverse health effects. [, ]

    Relevance: ADB-CHMINACA is structurally related to MDMB-CHMINACA through the presence of a cyclohexylmethyl side chain and an indazole core. [, ] Both compounds belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, ]

AMB-FUBINACA

    Compound Description: AMB-FUBINACA is a synthetic cannabinoid that is structurally related to other indazole-3-carboxamide SCRAs. [] It is known to be a potent agonist at both CB1 and CB2 receptors. []

    Relevance: Although AMB-FUBINACA and MDMB-CHMINACA have different N-alkyl substituents on their indazole cores, they share the same indazole core and both belong to the indazole-3-carboxamide class of synthetic cannabinoids. []

5F-MDMB-PICA

    Compound Description: 5F-MDMB-PICA is a synthetic cannabinoid that is structurally related to other indazole-based synthetic cannabinoids. []

    Relevance: 5F-MDMB-PICA is structurally similar to MDMB-CHMINACA through the shared indazole core. [] Both compounds belong to the broader class of indazole-3-carboxamide synthetic cannabinoids. []

4F-MDMB-BINACA

    Compound Description: 4F-MDMB-BINACA is a potent synthetic cannabinoid receptor agonist. [, , , ] It has been implicated in multiple fatalities and has been identified in various forensic casework. [, ]

    Relevance: 4F-MDMB-BINACA shares a close structural similarity with MDMB-CHMINACA, both having an indazole core, but differ in their N-alkyl substituents and the presence of a fluorine atom in 4F-MDMB-BINACA. [, , , ] Both belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , , ]

MDMB-4en-PINACA

    Compound Description: MDMB-4en-PINACA is a potent synthetic cannabinoid that is structurally similar to other indazole-based SCRAs. [, , , , , ] It is known to have been associated with fatalities and has been detected in forensic investigations. [, , ]

    Relevance: MDMB-4en-PINACA and MDMB-CHMINACA share a very similar structure, both having an indazole core and a dimethylbutanoate group, but differ in their N-alkyl substituents. [, , , , , ] They both fall under the indazole-3-carboxamide class of synthetic cannabinoids. [, , , , , ]

5F-MDMB-P7AICA

    Compound Description: 5F-MDMB-P7AICA is a highly potent synthetic cannabinoid that has been implicated in intoxications and fatalities. [] Its presence in biological samples can be difficult to detect due to rapid metabolization. []

    Relevance: While 5F-MDMB-P7AICA differs from MDMB-CHMINACA in its core structure (7-azaindole vs. indazole), they both share the same dimethylbutanoate group and a similar overall structure, highlighting the ongoing trend of structural modifications in synthetic cannabinoids. []

4F-ABUTINACA

    Compound Description: 4F-ABUTINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that is structurally related to other indazole-based SCRAs. []

    Relevance: 4F-ABUTINACA and MDMB-CHMINACA share a similar structure, both having an indazole core but differ in their N-alkyl substituents and the presence of a fluorine atom in 4F-ABUTINACA. [] They both belong to the indazole-3-carboxamide class of synthetic cannabinoids. []

ADB-BUTINACA

    Compound Description: ADB-BUTINACA is a synthetic cannabinoid that is structurally related to other indazole-based synthetic cannabinoids. [] It has been identified in e-liquids, raising concerns about its potential for abuse. []

    Relevance: ADB-BUTINACA and MDMB-CHMINACA share a similar structure with an indazole core, but they differ in their N-alkyl substituents. [] Both belong to the indazole-3-carboxamide class of synthetic cannabinoids. []

Properties

CAS Number

1185888-32-7

Product Name

Mdmb-chminaca

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1

InChI Key

DGQMLBSSRFFINY-LJQANCHMSA-N

SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Solubility

Soluble in DMSO

Synonyms

MDMB-CHMINACA; (S)-MDMB-CHMINACA

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.